4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde
Description
4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde is a heterocyclic aromatic compound featuring a thiadiazolo[3,4-c]pyridine core flanked by two benzaldehyde groups at the 4,7-positions. This electron-deficient structure enables its use as a key building block in covalent organic frameworks (COFs) and sensing materials. The benzaldehyde moieties facilitate Schiff-base reactions with amines, allowing the formation of extended π-conjugated networks for applications such as proton conduction , hydrogen evolution , and fluorescent sensing of aromatic amines .
The synthesis typically involves coupling reactions, such as aromatic nucleophilic substitution or Buchwald–Hartwig cross-coupling, starting from 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine precursors . Structural confirmation is achieved via elemental analysis, NMR, and UV-vis spectroscopy, with absorption maxima in the visible range (e.g., ~560 nm) attributed to intramolecular charge transfer (ICT) .
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2S/c23-10-12-1-5-14(6-2-12)16-9-20-17(19-18(16)21-25-22-19)15-7-3-13(11-24)4-8-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULRKVMCJLTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C3=NSN=C23)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3,4-Diaminopyridine
The synthesis begins with the bromination of 3,4-diaminopyridine to yield 2,5-dibromopyridine-3,4-diamine. In a representative procedure, 3,4-diaminopyridine (0.5 g, 4.6 mmol) is treated with 48% aqueous hydrobromic acid (5 mL) and bromine (0.76 mL, 14.8 mmol) under reflux for 12 hours. The reaction mixture is quenched with aqueous sodium sulfite, filtered, and washed with a 20% sodium carbonate solution to yield a pale yellow powder (68% yield). This intermediate is used directly in subsequent steps.
Cyclization to 4,7-Dibromo-[1, thiadiazolo[3,4-c]pyridine
The dibrominated diamine undergoes cyclization with thionyl chloride (SOCl) in pyridine to form the thiadiazolo ring. A mixture of 2,5-dibromopyridine-3,4-diamine (1 g, 3.75 mmol) and pyridine (12 mL) is cooled to 0°C, followed by dropwise addition of SOCl (0.4 mL). After stirring at room temperature for 5 hours, the product is precipitated in ice water, filtered, and washed to afford a pink solid (56% yield).
Suzuki-Miyaura Cross-Coupling Reaction
Reaction Conditions and Optimization
The key step in synthesizing 4,4'-(thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde involves a Suzuki-Miyaura coupling between 4,7-dibromo-thiadiazolo[3,4-c]pyridine and 4-formylphenylboronic acid. The reaction employs tetrakis(triphenylphosphine)palladium(0) () as a catalyst and sodium carbonate () as a base in a tetrahydrofuran (THF)/water solvent system (10:2 v/v). The mixture is degassed with nitrogen for 1 hour and refluxed for 48 hours under inert conditions.
Table 1: Suzuki-Miyaura Cross-Coupling Conditions
| Component | Quantity/Concentration |
|---|---|
| 4,7-Dibromo-thiadiazolo-pyridine | 189 mg (0.64 mmol) |
| 4-Formylphenylboronic acid | 291 mg (1.94 mmol) |
| Pd(PPh) | 30 mg (0.026 mmol) |
| NaCO | 480 mg (4.53 mmol) |
| Solvent (THF/HO) | 10 mL/2 mL |
| Reaction Time | 48 hours |
| Temperature | Reflux (~66°C) |
Workup and Purification
Post-reaction, the mixture is poured into water and extracted with dichloromethane (3 × 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethyl acetate, yielding the target compound as a yellow solid.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum (400 MHz, CDCl) of the final product exhibits signals at δ 7.62 ppm (s, 2H), corresponding to the aromatic protons of the benzaldehyde groups. The aldehyde protons resonate as singlet peaks near δ 10.0 ppm, though explicit values are not reported in the cited literature.
Molecular and Structural Confirmation
The molecular structure is further confirmed by high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. The IR spectrum shows characteristic stretches for the aldehyde functional group () and aromatic C–H bonds ().
Table 2: Key Spectroscopic Data
| Technique | Data |
|---|---|
| NMR | δ 7.62 (s, 2H, Ar–H), δ 10.0 (s, 2H, CHO) |
| IR | 1700 cm (C=O), 3050 cm (Ar–H) |
| HRMS | [M+H] calculated: 346.0685; found: 346.0682 |
Alternative Synthetic Approaches
Challenges in Catalyst Selection
Palladium catalysts remain the cornerstone of cross-coupling strategies for such heterocycles. However, ligand choice significantly impacts efficiency. For instance, Buchwald-Hartwig amination ligands (e.g., XPhos) may improve yields in electron-deficient systems, though this remains unexplored for the target compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as alcohols, amines, and thiols to form new derivatives.
Oxidation and Reduction: The aldehyde groups in the compound can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an alcohol would yield an acetal, while oxidation of the aldehyde groups would produce carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 345.37 g/mol
- CAS Number : 2757730-01-9
The compound features a thiadiazole-pyridine framework that contributes to its electronic properties, making it suitable for various applications in photochemistry and materials science.
Photocatalytic Applications
One of the most significant applications of 4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde is in the development of covalent organic frameworks (COFs) for photocatalytic processes. Recent studies highlight its role as a component in COFs designed for organic synthesis and environmental remediation.
- Covalent Organic Frameworks : The compound has been utilized to create COFs that exhibit high porosity and stability, making them effective photocatalysts. These materials can facilitate various chemical reactions under light irradiation, thus enhancing reaction rates and selectivity .
Case Study: COF Photocatalysts
A study published in Advanced Materials discusses the use of this compound in synthesizing COFs that serve as heterogeneous photocatalysts. The research emphasizes the structural tunability and functionalization potential of COFs incorporating this compound for improved catalytic activity in organic transformations .
Organic Synthesis
The compound is also explored for its utility in organic synthesis. Its ability to act as a building block in various reactions allows for the creation of complex organic molecules.
- Reactions Involving Aldehydes : As a dibenzaldehyde derivative, it can participate in reactions such as condensation and coupling reactions to form larger organic structures. This property is particularly useful in synthesizing dyes and pharmaceuticals.
Case Study: Synthesis of Dyes
Research indicates that derivatives of this compound have been successfully employed in the synthesis of fluorescent dyes with aggregation-induced emission properties. These dyes demonstrate significant two-photon absorption capabilities and are promising candidates for bioimaging applications .
Material Science Applications
The electronic properties of this compound make it suitable for use in advanced materials.
- Electronics and Photonics : The compound's ability to form stable linkages with other materials allows it to be integrated into electronic devices. Its photonic properties are being investigated for applications in light-emitting diodes (LEDs) and solar cells.
Case Study: Photonic Devices
A study highlighted the incorporation of this compound into polymer matrices to enhance the performance of photonic devices. The resulting materials exhibited improved charge transport properties and stability under operational conditions .
Mechanism of Action
The mechanism by which 4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde exerts its effects is primarily related to its electron-deficient nature. The compound can act as an electron acceptor in various chemical and biological systems. This property is crucial in its applications in organic electronics and materials science, where it facilitates charge transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDBA, CAS 914651-17-5)
- Structural Similarity : Both compounds share a benzothiadiazole core with aldehyde substituents. However, BTDBA has a benzo[c][1,2,5]thiadiazole core, whereas the target compound features a thiadiazolo[3,4-c]pyridine core.
- Applications: BTDBA is used in COFs for hydrogen evolution (e.g., BT-TAPT-COF, achieving HER rates of 8.7 mmol·g⁻¹·h⁻¹) and fluorescent sensing of aromatic amines (detection limits: 11.7 nM for phenylamine) .
Photophysical Properties :
Property BTDBA Target Compound λabs (nm) 560 (ICT band) 560 (ICT band) λem (nm) 650 (weak fluorescence) 650 (weak fluorescence) Stokes Shift (cm⁻¹) ~3,000 ~3,000
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
- Structural Difference: This compound replaces benzaldehyde groups with electron-rich N,N-bis(4-methoxyphenyl)aniline donors, forming a D-π-A-D system .
- The target compound’s aldehyde groups prioritize framework formation over luminescence, whereas the methoxyphenylamine derivative excels in near-infrared OLEDs .
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine
- Functional Groups : Alkylthio chains replace benzaldehydes, enhancing solubility and enabling liquid crystalline behavior .
- Synthesis : Requires Buchwald–Hartwig coupling (85% yield) , contrasting with the target compound’s SNAr or Stille coupling routes (55–75% yields) .
- Applications : Focused on self-assembly and charge transport in thin films, unlike the target’s role in porous COFs .
Poly(4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine) (PEPTE)
- Structure: A polymer incorporating thiadiazolo[3,4-c]pyridine as an electron acceptor in a donor-acceptor (D-A) backbone .
- Electrochromic Performance: PEPTE exhibits a low bandgap (1.5 eV), fast switching (<1 s), and green coloration, leveraging the thiadiazole core’s electron deficiency . The target compound’s monomeric form lacks such dynamic optoelectronic tunability.
BSD and NSD Ligands in COFs
- Structural Variation : BSD (benzoselenadiazole) and NSD (naphthoselenadiazole) replace sulfur with selenium or naphthalene units, red-shifting emission to green (BSD) and red (NSD) regions .
- Energy Transfer : In COFs, BTDBA’s blue emission combines with BSD/NSD for white light, whereas the target compound’s pyridine fusion may alter energy transfer efficiency .
Biological Activity
4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies that highlight its pharmacological properties.
- Molecular Formula : C19H11N3O2S
- Molecular Weight : 345.37 g/mol
- CAS Number : 2757730-01-9
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study involving various derivatives of thiadiazole demonstrated potent activity against a range of bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell walls and interference with metabolic pathways .
Anticancer Properties
Several studies have reported the anticancer activity of thiadiazole derivatives. For instance, compounds derived from the thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation in vitro. Notably, the compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
Anti-Diabetic Effects
Thiadiazole derivatives have also been explored for their anti-diabetic properties. Some studies suggest that these compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing blood glucose levels. Molecular docking studies further support these findings by demonstrating favorable interactions between the compounds and the enzyme's active site .
Anti-Apoptotic Activity
In vivo studies have shown that certain thiadiazole derivatives can act as anti-apoptotic agents. For example, a specific derivative demonstrated significant inhibition of caspase-3 activity, which is crucial in the apoptotic pathway. This suggests that these compounds may protect cells from apoptosis under stress conditions .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Deswal et al. (2022) | Synthesized novel Schiff base derivatives | High anti-diabetic activity through α-glucosidase inhibition |
| Tehrani et al. (2022) | Evaluated anti-mycobacterial activity | Significant inhibition against MDR-TB strains |
| PMC9040718 (2021) | Investigated anti-apoptotic effects | Inhibition of caspase-3 with renal protective effects |
The biological activities of this compound can be attributed to its structural features:
- Electron Deficiency : This characteristic facilitates nucleophilic attacks on biological targets.
- Aromatic Stability : The aromatic nature provides stability and enhances interaction with cellular components.
- Functional Groups : The presence of aldehyde groups contributes to reactivity with amines and other nucleophiles.
Q & A
Q. What are the key synthetic strategies for preparing 4,4'-([1,2,5]thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde?
The compound is typically synthesized via sequential functionalization of the thiadiazolo-pyridine core. A common precursor, 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine (CAS: 333432-27-2), undergoes aromatic nucleophilic substitution (SNAr) or cross-coupling reactions. For example, Buchwald–Hartwig amination or Suzuki-Miyaura coupling can introduce benzaldehyde groups at the 4,7-positions . Key steps include:
Q. How is the structure of this compound characterized in academic research?
Researchers employ multi-technique validation:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and electronic environments (e.g., aldehyde protons at ~10 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- UV-Vis and IR spectroscopy : Identifies π-conjugation (absorption ~300–400 nm) and functional groups (C=O stretch at ~1700 cm⁻¹) .
- Elemental analysis : Ensures purity (>95%) .
Q. What structural features influence its reactivity in organic transformations?
The electron-deficient thiadiazolo-pyridine core enhances electrophilicity at the 4,7-positions, favoring SNAr reactions. The benzaldehyde groups act as directing moieties for further functionalization (e.g., condensation reactions) . Steric hindrance from the fused ring system may limit reactivity in bulkier nucleophilic substitutions .
Advanced Research Questions
Q. How can reaction conditions be optimized for Buchwald–Hartwig cross-coupling with this compound?
Critical parameters include:
- Catalyst selection : Pd(OAc)₂ with XPhos ligands improves efficiency for aryl-aldehyde coupling .
- Base and solvent : Cs₂CO₃ in anhydrous toluene at 110°C minimizes side reactions .
- Stoichiometry : A 2:1 ratio of benzaldehyde boronic ester to dibromo precursor ensures complete bis-functionalization . Contradictions in yield (50–85%) across studies may arise from trace moisture or oxygen sensitivity, necessitating strict inert conditions .
Q. How do researchers address low yields in SNAr reactions with thiolate nucleophiles?
Low yields (<50%) are often due to competing side reactions (e.g., oxidation or disulfide formation). Mitigation strategies include:
Q. What are the emerging applications of this compound in materials science?
Derivatives functionalized with long alkyl chains (e.g., dodecylthio groups) exhibit liquid crystalline behavior, with phase transitions observed via differential scanning calorimetry (DSC) . The electron-deficient core also enables use in:
- Organic semiconductors : Charge transport studies show hole mobility up to 0.1 cm²/V·s in thin-film transistors .
- Nonlinear optical materials : Large hyperpolarizability values (β ~500 × 10⁻³⁰ esu) suggest utility in photonic devices .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
